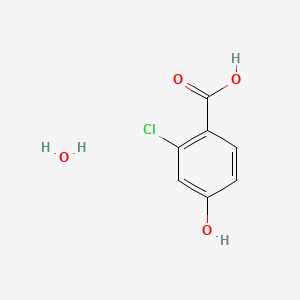

2-Chloro-4-hydroxybenzoic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

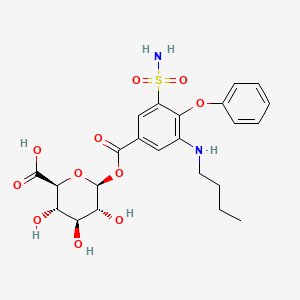

2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the CAS Number: 440123-65-9 . It has a molecular weight of 190.58 . The IUPAC name for this compound is 2-chloro-4-hydroxybenzoic acid hydrate . The physical form of this compound is a solid powder .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-hydroxybenzoic acid hydrate is 1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

2-Chloro-4-hydroxybenzoic acid hydrate has a boiling point of 207-209 . It is a solid powder stored at ambient temperature .

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used as a reagent in organic synthesis .

- Method of Application : The specific method of application can vary depending on the reaction being performed. Generally, it would be used in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemistry

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

-

Scientific Field: Microbiology

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Chemical Synthesis

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used in the synthesis of various organic compounds .

- Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemical Research

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Microbiology

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

-

Scientific Field: Chemical Synthesis

- Application : 2-Chloro-4-hydroxybenzoic acid hydrate is often used in the synthesis of various organic compounds .

- Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .

-

Scientific Field: Biochemical Research

- Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

- Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .

- Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .

-

Scientific Field: Microbiology

- Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .

- Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .

- Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

Safety And Hazards

The safety information for 2-Chloro-4-hydroxybenzoic acid hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

2-chloro-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLXWMDILTYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694148 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxybenzoic acid hydrate | |

CAS RN |

440123-65-9 |

Source

|

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)